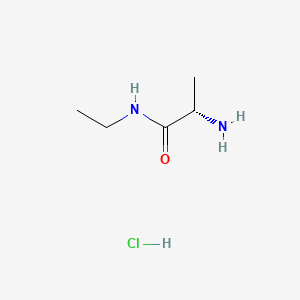
N~1~-ethylalaninamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-ethylalaninamide hydrochloride, also known as 2-amino-N-ethylpropanamide hydrochloride, is a chemical compound with the molecular formula C5H12N2O·HCl. It is a solid substance that is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable component in scientific studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-ethylalaninamide hydrochloride typically involves the reaction of ethylamine with a suitable precursor such as 2-bromo-propanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_3\text{H}_7\text{Br} + \text{C}_2\text{H}_7\text{N} \rightarrow \text{C}5\text{H}{12}\text{N}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of N1-ethylalaninamide hydrochloride may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The final product is often purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: N1-ethylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or alkoxides (RO^-) are employed.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives
科学的研究の応用
N~1~-ethylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes .
作用機序
The mechanism of action of N1-ethylalaninamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit proteases by binding to their active sites, thereby regulating protein degradation. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
N-ethylalaninamide: Similar in structure but lacks the hydrochloride component.
N-methylalaninamide: Another analog with a methyl group instead of an ethyl group.
N-propylalaninamide: Contains a propyl group, offering different reactivity and properties.
Uniqueness: N1-ethylalaninamide hydrochloride is unique due to its specific combination of an ethyl group and hydrochloride, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications .
特性
分子式 |
C5H13ClN2O |
|---|---|
分子量 |
152.62 g/mol |
IUPAC名 |
(2S)-2-amino-N-ethylpropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |
InChIキー |
MODWWLOSRKXDKD-WCCKRBBISA-N |
異性体SMILES |
CCNC(=O)[C@H](C)N.Cl |
正規SMILES |
CCNC(=O)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















